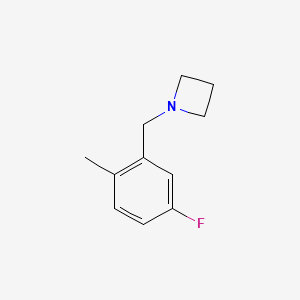

1-(5-Fluoro-2-methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-[(5-fluoro-2-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14FN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

NDZGYBKKZJOTJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CN2CCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

No specific NMR data for 1-(5-Fluoro-2-methylbenzyl)azetidine was found in the searched resources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data confirming the molecular formula of this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Analysis

Detailed IR spectroscopic data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives or intermediates)

No published X-ray crystallography studies were found for this compound or its close derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and inherent reactivity of a molecule. nih.gov These methods can be applied to 1-(5-Fluoro-2-methylbenzyl)azetidine to understand how electron density is distributed across the molecule and to identify sites that are susceptible to nucleophilic or electrophilic attack.

Detailed research findings from such calculations would typically include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For azetidine (B1206935) derivatives, the strained ring system can significantly influence these orbital energies. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the electronegative fluorine atom and the nitrogen atom of the azetidine ring would be expected to be regions of negative potential (red), making them likely sites for electrophilic interaction. Conversely, hydrogen atoms would represent areas of positive potential (blue).

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. mdpi.com

Heats of Formation (HOF) and Bond Dissociation Energies (BDE): Theoretical studies on energetic materials containing azetidine rings have shown that these calculations can predict molecular stability. researchgate.net For the title compound, calculating the BDE for the benzylic C-N bond would provide insight into its stability.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, likely localized on the aromatic ring and nitrogen. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability, likely distributed over the aromatic ring. |

| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high kinetic stability. |

| Molecular Dipole Moment | Non-zero, influenced by the fluorine atom and the nitrogen lone pair. | Affects solubility and intermolecular interactions. |

| ESP Minima (Nitrogen) | Negative potential | Indicates a site for protonation or interaction with electrophiles. |

| ESP Minima (Fluorine) | Negative potential | Influences intermolecular interactions like hydrogen bonding or dipole-dipole interactions. |

Conformational Analysis and Energy Minimization of Azetidine Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable, low-energy conformations. The four-membered azetidine ring is not planar and typically adopts a "puckered" structure. nih.gov The presence of substituents can significantly influence the nature and preference of this pucker. nih.govresearchgate.net

Key aspects of the conformational analysis include:

Azetidine Ring Puckering: The azetidine ring can exist in either an "endo" or "exo" pucker. The presence of a fluorine atom can alter the conformational behavior through electrostatic interactions and hyperconjugation. researchgate.net Computational studies on fluorinated N-heterocycles have demonstrated that fluorine can exert significant control over ring conformation. researchgate.netresearchgate.net

Orientation of the Benzyl (B1604629) Group: The bond connecting the benzyl group to the azetidine nitrogen is rotatable, leading to multiple possible orientations of the aromatic ring relative to the azetidine ring. Energy minimization calculations are used to find the rotational conformers (rotamers) that are energetically most favorable, considering steric hindrance between the ortho-methyl group and the azetidine ring.

Solvent Effects: The conformational preferences of molecules can change depending on the solvent environment. nih.gov Calculations can be performed in the gas phase and in simulated solvent environments (using models like the Polarizable Continuum Model) to understand how polarity affects the stability of different conformers. nih.govresearchgate.net

Table 2: Key Conformational Parameters for Azetidine Derivatives

| Parameter | Description | Influence on this compound |

| Ring Puckering Angle | A measure of how much the azetidine ring deviates from planarity. | Determines the relative positions of substituents on the ring. |

| N-C-C-F Dihedral Angle | Describes the torsion angle involving the nitrogen, adjacent ring carbons, and a fluorine substituent. | A key parameter in fluorinated azetidines that can be influenced by charge-dipole interactions. researchgate.net |

| Cα-N-Cbenzyl-Caryl Torsion Angle | Defines the orientation of the benzyl group relative to the azetidine ring. | Steric clashes between the ortho-methyl group and the azetidine ring will restrict this rotation, favoring specific low-energy conformations. |

| Energy Difference (ΔE) | The relative energy between different stable conformers. | Lower ΔE values indicate a higher population of that conformer at equilibrium. |

Molecular Dynamics Simulations for Conformational Sampling

While energy minimization identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a more complete exploration of the conformational space available to the molecule at a given temperature.

For this compound, MD simulations would be used to:

Explore Conformational Landscape: MD can reveal the transitions between different stable conformations and the energy barriers separating them. This is particularly useful for understanding the flexibility of the benzyl side chain and the puckering dynamics of the azetidine ring.

Simulate Solvent Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can provide a more realistic model of how the solvent influences the solute's conformation and dynamics.

Generate Ensembles for Further Analysis: The collection of structures (an ensemble) generated during an MD simulation can be used to calculate average properties or serve as starting points for other calculations, such as ligand-target docking.

The simulation would track the molecule's movements over nanoseconds or microseconds, providing a detailed view of its flexibility, which is often crucial for its interaction with biological targets.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity and structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such calculations can help assign specific peaks in an experimental spectrum and can even distinguish between different isomers or conformers.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C aromatic ring vibrations, or C-F stretching. The intensity of these vibrations can also be predicted. This information is highly useful for identifying the presence of specific functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Region/Value (Hypothetical) | Notes |

| ¹H NMR | Aromatic Protons (Ar-H) | 6.9 - 7.3 ppm | The fluorine and methyl substituents will cause distinct splitting patterns and shifts. |

| ¹H NMR | Benzyl Protons (-CH₂-Ar) | ~ 3.6 ppm | A singlet, its chemical shift influenced by the adjacent nitrogen and aromatic ring. |

| ¹H NMR | Azetidine Protons (-CH₂-) | 2.0 - 3.2 ppm | Protons on the azetidine ring will show complex splitting patterns (multiplets) due to their diastereotopic nature in the puckered ring. |

| ¹³C NMR | Aromatic Carbons | 110 - 165 ppm | The carbon attached to fluorine will show a large ¹JCF coupling and a significant downfield shift. |

| IR | C-F Stretch | ~ 1200 - 1250 cm⁻¹ | A strong absorption band characteristic of an aryl-fluoride bond. |

| IR | C-H Stretch (Aromatic) | ~ 3000 - 3100 cm⁻¹ | Characteristic stretching vibrations for sp² C-H bonds. |

| IR | C-H Stretch (Aliphatic) | ~ 2850 - 2960 cm⁻¹ | Stretching vibrations for the methyl and azetidine sp³ C-H bonds. |

Ligand-Target Docking and Binding Affinity Predictions (preclinical/theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. If this compound were being investigated as a potential drug candidate, docking studies would be a critical first step to predict its interaction with a specific biological target.

The docking process generally involves:

Preparation of Structures: High-resolution 3D structures of the protein target (often from X-ray crystallography or cryo-EM) and the ligand (from energy minimization or conformational analysis) are prepared. This includes adding hydrogen atoms and assigning partial charges. nih.gov

Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring algorithm samples a vast number of possible orientations and conformations. mdpi.com The algorithm calculates a score for each "pose," which estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to understand the specific intermolecular interactions responsible for binding. These can include hydrogen bonds, hydrophobic interactions, π-π stacking between aromatic rings, and electrostatic interactions. The fluorine atom, for example, can participate in favorable halogen bonds or dipole-dipole interactions.

The predicted binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Kᵢ), helps prioritize compounds for synthesis and experimental testing. nih.gov These theoretical predictions provide a rational basis for designing more potent and selective inhibitors. medwinpublishers.com

Table 4: Typical Output of a Molecular Docking Study

| Parameter | Example Result | Implication for Drug Design |

| Binding Energy / Score | -8.5 kcal/mol | A lower (more negative) binding energy suggests a stronger, more favorable interaction between the ligand and the target protein. |

| Predicted Inhibition Constant (Kᵢ) | 550 nM | Provides a theoretical estimate of the ligand's potency, which can be used to rank it against other potential inhibitors. |

| Key Intermolecular Interactions | Hydrogen bond between azetidine N and Asp128; Hydrophobic interaction between methylbenzyl group and a hydrophobic pocket; π-π stacking with Phe210. | Identifies the specific amino acid residues and ligand functional groups that are critical for binding. This information guides the design of new analogs with improved affinity or selectivity. |

| Ligand Conformation | The azetidine ring adopts a specific pucker to fit into a small pocket, while the aromatic ring is oriented to maximize hydrophobic contacts. | Reveals the bioactive conformation of the ligand, which is the specific 3D shape it adopts when bound to its target. This can inform the design of more rigid analogs that are "pre-organized" for binding. |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of the Azetidine (B1206935) Ring System on Molecular Recognition

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has gained considerable popularity in drug discovery. chemrxiv.org Its inclusion in molecular design is often a strategic choice to impart specific conformational properties and improve pharmacological parameters. ambeed.com

The primary impact of the azetidine ring stems from its conformational rigidity. ambeed.comenamine.net Unlike more flexible acyclic amines or larger heterocyclic rings like pyrrolidine (B122466) or piperidine (B6355638), the azetidine scaffold restricts the spatial orientation of the substituents attached to it. enamine.netnih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. enamine.net The defined three-dimensional structure allows for more precise and productive interactions with protein-ligand binding sites. nih.gov

In SAR studies, the azetidine ring serves as a rigid scaffold, enabling chemists to systematically probe the surrounding chemical space. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key vector for synthetic modifications. nih.gov The strained nature of the four-membered ring, while providing rigidity, also presents unique chemical properties that can be exploited in synthesis, though it can also introduce potential stability issues under certain conditions. nih.govrsc.orgrsc.org Studies comparing azetidine-containing compounds with analogues featuring larger rings have demonstrated that the smaller heterocycle can lead to superior drug profiles, including improved potency and pharmacokinetic performance. nih.gov

For instance, in a study of dipeptide inhibitors, the conformational restriction induced by an azetidine residue was found to be crucial for antiviral activity, suggesting that the ring's function was to spatially pre-organize the molecule for optimal interaction with its target. nih.govnih.gov

| Heterocycle | Ring Size | Relative Ring Strain | Key Features in Molecular Design |

|---|---|---|---|

| Aziridine (B145994) | 3 | High | Highly strained, reactive; used as a chemical probe. |

| Azetidine | 4 | Moderate | Rigid scaffold, improves ligand efficiency, provides defined vectors for substitution. nih.govrsc.org |

| Pyrrolidine | 5 | Low | More flexible than azetidine, common proline analogue. |

| Piperidine | 6 | Very Low | Flexible (chair/boat conformations), prevalent in natural products and drugs. |

Role of the Fluorinated Methylbenzyl Moiety in Modulating Interactions

Fluorine Substitution: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov A fluorine atom at the 5-position of the benzyl (B1604629) ring can modulate activity through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution of the aromatic ring. mdpi.com This can influence the pKa of nearby functionalities and create favorable dipole-dipole or electrostatic interactions with the receptor. mdpi.combenthamscience.com The carbon-fluorine (C-F) bond can participate in non-covalent interactions, including hydrogen bonds (acting as a weak acceptor) and halogen bonds, which can enhance binding affinity. mdpi.com

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Replacing a hydrogen atom with fluorine at a metabolically labile position can block this pathway, thereby increasing the compound's half-life.

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. benthamscience.com This property is crucial for oral bioavailability and, in the case of central nervous system (CNS) targets, for crossing the blood-brain barrier.

Methyl Substitution: The methyl group at the 2-position (ortho to the benzylic carbon) also plays a critical role:

Steric Influence: The ortho-methyl group can introduce steric hindrance that restricts the rotation of the benzyl group around the bond connecting it to the azetidine nitrogen. This conformational constraint can lock the molecule into a specific, biologically active conformation, which can be favorable for receptor binding.

The combination of a 5-fluoro and a 2-methyl substituent creates a unique electronic and steric profile on the benzyl ring, offering a sophisticated tool for fine-tuning molecular interactions and pharmacokinetic properties. strath.ac.uk

Design and Synthesis of Analogues for Exploring Structure-Activity Landscape

To fully understand the SAR of 1-(5-Fluoro-2-methylbenzyl)azetidine, a systematic design and synthesis of analogues is essential. This exploration would involve modifying both the azetidine core and the substituted benzyl moiety to probe the importance of each feature.

Modifications of the Azetidine Ring:

Substitution: Introducing substituents at the 2- or 3-positions of the azetidine ring can explore new interaction points with a target. Functional groups such as hydroxyl, amino, or carboxyl groups could be installed to introduce hydrogen bonding capabilities. chemrxiv.orgnih.gov

Stereochemistry: If substituents are introduced, their stereochemistry would be a critical factor. The synthesis of individual stereoisomers is necessary to determine if the biological target has a preference for a specific 3D arrangement.

Modifications of the Benzyl Moiety:

Fluorine Position: Moving the fluorine atom to other positions on the ring (e.g., ortho, meta, para relative to the azetidine linker) would reveal the optimal location for its electronic and binding contributions. mdpi.com

Methyl Position: Similarly, relocating the methyl group or replacing it with other alkyl groups (e.g., ethyl, isopropyl) would clarify the steric and hydrophobic requirements of the binding pocket.

Disubstitution Pattern: Synthesizing analogues with different disubstitution patterns (e.g., 2-fluoro-5-methyl, 3,4-difluoro) would further map the electronic landscape of the aromatic ring. mdpi.com

The synthesis of such analogues often involves multi-step sequences. A common approach for N-benzylated azetidines involves the reductive amination of a ketone with azetidine or the direct N-alkylation of azetidine with the corresponding substituted benzyl halide. medwinpublishers.com More complex substituted azetidines can be prepared through cycloaddition reactions or the cyclization of linear precursors. medwinpublishers.combham.ac.uk

| Analogue Type | Example Modification | Rationale for Synthesis |

|---|---|---|

| Azetidine Substitution | (R/S)-3-hydroxy-1-(5-fluoro-2-methylbenzyl)azetidine | Probe for new hydrogen bonding interactions; assess stereochemical preference. |

| Fluorine Positional Isomer | 1-(2-Fluoro-5-methylbenzyl)azetidine | Evaluate the importance of fluorine's position for electronic effects and binding. |

| Methyl Group Analogue | 1-(5-Fluoro-2-ethylbenzyl)azetidine | Investigate steric tolerance within the binding pocket. |

| Aromatic Ring Analogue | 1-((5-Fluoropyridin-2-yl)methyl)azetidine | Introduce a hydrogen bond acceptor into the aromatic system to alter binding modes. |

Investigation of Bioisosteric Replacements and Their Influence on Molecular Properties

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the primary binding mode. drughunter.com For this compound, several bioisosteric replacements could be investigated.

Azetidine Ring Bioisosteres:

Oxetane (B1205548): Replacing the azetidine nitrogen with an oxygen to form an oxetane ring can remove basicity, which might be desirable to reduce off-target effects or improve cell permeability. Oxetanes are also rigid, three-dimensional scaffolds. researchgate.net

Cyclobutane (B1203170): Replacing the azetidine with a cyclobutane ring removes the heteroatom entirely, increasing lipophilicity and eliminating the hydrogen bonding capacity of the nitrogen. This helps to determine the importance of the nitrogen atom for activity.

Pyrrolidine/Piperidine: While less rigid, replacing the azetidine with larger rings like pyrrolidine or piperidine could be explored if a different conformational profile or vector for substitution is desired. nih.gov

Fluorinated Methylbenzyl Moiety Bioisosteres:

Fluorine Bioisosteres: A fluorine atom can sometimes be replaced by a hydroxyl (-OH) or amino (-NH2) group, although this significantly changes electronic properties and hydrogen bonding potential. A more conservative replacement is deuterium (B1214612) for hydrogen to probe metabolic stability via the kinetic isotope effect. cambridgemedchemconsulting.com

Methyl Bioisosteres: The methyl group could be replaced by other small groups like -NH2, -OH, or -Cl to alter steric and electronic properties.

Aromatic Ring Bioisosteres: The entire phenyl ring can be replaced by a five- or six-membered heterocycle, such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com This can introduce new hydrogen bonding sites, alter the dipole moment, and improve properties like solubility. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor.

Pharmacophore Generation and Receptor Mapping for Theoretical Target Interactions

In the absence of a known biological target or a co-crystal structure, ligand-based pharmacophore modeling is a valuable computational tool to understand the potential interactions of this compound. nih.gov A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. nih.gov

For this compound, a pharmacophore model would likely include the following features:

Aromatic Ring (AR): The fluorinated benzyl ring would be defined as an aromatic or hydrophobic feature.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the azetidine ring is a potential hydrogen bond acceptor.

Positive Ionizable (PI): If the azetidine nitrogen is protonated at physiological pH, it would be modeled as a positive ionizable feature capable of forming ionic interactions.

Hydrophobic (HY): The methyl group and the carbon framework of the molecule would contribute to hydrophobic features.

The generation of a robust pharmacophore model typically requires a set of active analogues. nih.gov By aligning these active compounds, common chemical features are identified and mapped. mdpi.com This model can then be used for several purposes:

Virtual Screening: The pharmacophore can be used as a 3D query to search large compound databases to identify novel molecules with different chemical scaffolds but the same essential features for activity. nih.gov

SAR Interpretation: The model helps rationalize the observed structure-activity relationships. For example, if an analogue with a modification that disrupts a key pharmacophoric feature (e.g., removing the azetidine nitrogen) is inactive, it validates the importance of that feature.

Receptor Mapping: The pharmacophore provides a hypothesis about the complementary features of the unknown receptor's binding site. An aromatic feature in the ligand suggests a hydrophobic pocket in the receptor, while an HBA suggests the presence of a hydrogen bond donor group in the protein. nih.gov

This theoretical model serves as a guide for the design of new analogues and helps to focus synthetic efforts on compounds with a higher probability of being active.

Preclinical Pharmacological and Biological Investigations Mechanistic Focus

In vitro Target Engagement and Receptor Binding Assays

To characterize the molecular mechanism of action for 1-(5-Fluoro-2-methylbenzyl)azetidine, a primary step involves determining its direct molecular targets through target engagement and binding assays. These in vitro evaluations are crucial for identifying specific enzymes, receptors, or other proteins with which the compound interacts.

Enzyme Inhibition: Assays are conducted to screen the compound against a panel of clinically relevant enzymes. For instance, compounds containing an azetidine (B1206935) scaffold have been investigated as potential enzyme inhibitors. A notable example is the exploration of azetidine-piperazine di-amides as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in hydrolyzing the endocannabinoid 2-arachidononylglycerol. nih.gov An inhibitory assay for this compound would typically involve incubating the compound at various concentrations with the purified target enzyme and its substrate. The enzymatic activity is then measured, and the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is calculated.

Receptor Affinity: Receptor binding assays are employed to determine the affinity of the compound for various G-protein coupled receptors (GPCRs), ion channels, and other receptor types. These experiments typically use cell membranes expressing the target receptor and a radiolabeled ligand known to bind to that receptor. The test compound is introduced to compete with the radioligand for binding sites. The affinity of the compound is expressed as the inhibition constant (Ki), which indicates the concentration required to occupy 50% of the receptors. While azepine derivatives (a seven-membered ring) have been evaluated for sigma (σ) receptor affinity, specific binding data for this compound is not detailed in publicly available literature. nih.gov

The data below is representative of how findings from such assays would be presented.

Table 1: Representative In Vitro Target Engagement Profile Note: This table is illustrative and does not represent actual experimental data for this compound.

| Target | Assay Type | Result (IC₅₀ or Ki) |

|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition | Data Not Available |

| Sigma-1 Receptor (σ₁) | Receptor Binding | Data Not Available |

| Dopamine Receptor D₂ | Receptor Binding | Data Not Available |

Cellular Pathway Modulation Studies in Preclinical Cell Lines

Following the identification of molecular targets, studies in preclinical cell lines are conducted to understand how target engagement translates into cellular effects. These assays assess the compound's impact on specific signaling pathways and cellular functions. For example, various azetidine analogues have been evaluated for their antiproliferative activities in human cancer cell lines, such as the A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma) lines. nih.govbrieflands.com Such studies help to elucidate the functional consequences of the compound's activity, like the inhibition of cell growth or the induction of apoptosis. The potency of the compound in these assays is typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Specific cellular pathway modulation studies for this compound have not been reported in the available scientific literature.

Table 2: Representative Cellular Activity Profile Note: This table is illustrative and does not represent actual experimental data for this compound.

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |

|---|---|---|---|

| HCT116 (Human Colorectal Carcinoma) | Antiproliferation | Cell Viability | Data Not Available |

| A549 (Human Lung Carcinoma) | Antiproliferation | Cell Viability | Data Not Available |

Mechanistic Studies of Biological Activity

Beyond specific target-based assays, broader mechanistic studies are performed to investigate potential biological activities. Based on the chemical structure of the azetidine scaffold, activities such as antioxidant and antimicrobial effects are often explored. medwinpublishers.com

Antioxidant Activity: The potential for a compound to act as an antioxidant is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. jmchemsci.comsid.ir In this test, the ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance as the purple DPPH solution is decolorized. jmchemsci.comsid.ir The activity is often compared to a standard antioxidant like Ascorbic acid. jmchemsci.comsid.ir Studies on some azetidine-2-one derivatives have shown a significant capacity to scavenge DPPH free radicals. jmchemsci.comsid.ir

Antimicrobial Mechanisms: The azetidine-2-one (β-lactam) ring is a well-known pharmacophore in antibiotics that inhibits bacterial cell wall synthesis. While this compound is not a β-lactam, novel azetidine derivatives are often screened for antimicrobial properties against a panel of pathogenic bacteria and fungi. medwinpublishers.com The primary assessment involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Table 3: Representative Antioxidant Activity Data (DPPH Assay) Note: This table is illustrative and does not represent actual experimental data for this compound.

| Compound | Concentration (µg/mL) | % Radical Scavenging |

|---|---|---|

| This compound | 10 | Data Not Available |

| 25 | Data Not Available | |

| 50 | Data Not Available | |

| Ascorbic Acid (Standard) | 25 | Data Not Available |

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Research in in vitro Systems

Early in vitro ADME studies are critical for predicting a compound's pharmacokinetic properties. nih.gov These assays assess metabolic stability and permeability to identify potential liabilities before advancing to in vivo models.

Metabolic stability is a key determinant of a drug's half-life and bioavailability. nih.gov The most common in vitro method to assess this is the liver microsomal stability assay, which evaluates susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. wuxiapptec.com

In this assay, the test compound is incubated with liver microsomes (subcellular fractions containing high concentrations of metabolic enzymes) from humans or preclinical species in the presence of the cofactor NADPH. bioduro.comnih.gov Samples are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile. bioduro.com The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These values help predict the hepatic clearance of the compound in vivo. nuvisan.com Analysis of the samples can also be used for preliminary identification of major metabolites.

Table 4: Representative Metabolic Stability Data in Human Liver Microsomes Note: This table is illustrative and does not represent actual experimental data for this compound.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Verapamil (High Clearance Control) | Data Not Available | Data Not Available | Low |

| Carbamazepine (Low Clearance Control) | Data Not Available | Data Not Available | High |

To predict oral absorption, in vitro permeability is assessed using cell-based models that mimic the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry standard. nih.gov When cultured on semipermeable transwell inserts, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters, such as P-glycoprotein (P-gp). nih.govbioduro.com

The permeability of a compound is determined by adding it to the apical (A) side of the monolayer and measuring its appearance on the basolateral (B) side over time (A→B transport). The reverse experiment (B→A transport) is also performed. bioduro.com The rate of transport is used to calculate an apparent permeability coefficient (Papp).

The ratio of B→A Papp to A→B Papp provides the efflux ratio. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp, which can limit its absorption in the intestine. researchgate.net

Table 5: Representative Caco-2 Permeability Data Note: This table is illustrative and does not represent actual experimental data for this compound.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Permeability Class |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Propranolol (High Permeability) | Data Not Available | Data Not Available | Data Not Available | High |

| Atenolol (Low Permeability) | Data Not Available | Data Not Available | Data Not Available | Low |

Advanced Applications and Research Utility of Azetidine Compounds

Azetidines as Chemical Probes for Investigating Biological Pathways

Azetidine-containing molecules are increasingly being utilized as chemical probes to explore and understand complex biological pathways. Their rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to specific interactions with biological targets. enamine.net This conformational restriction can result in higher binding affinity and selectivity compared to more flexible acyclic analogues. enamine.net

One notable application is in the development of fluorescent probes. By incorporating an azetidine (B1206935) moiety into a fluorophore structure, researchers can modulate its photophysical properties. For instance, replacing a N,N-dimethylamino group with an azetidine group in Malachite Green enhances the brightness and photostability of the resulting probe. nih.gov This modification suppresses the twisted intramolecular charge transfer (TICT) effect, leading to an improved quantum yield. nih.gov Such enhanced probes are invaluable for live-cell and dynamic super-resolution imaging, allowing for the detailed investigation of cellular processes. nih.gov

Furthermore, azetidine-containing compounds can serve as mimics of natural amino acids, such as proline, enabling the study of protein structure and function. Azetidine-2-carboxylic acid, a naturally occurring toxic mimic of proline, is a prime example. wikipedia.org The incorporation of azetidine derivatives into peptides can induce specific conformational constraints, aiding in the study of peptide folding and interaction with their biological targets. nih.gov

Utilization as Building Blocks for Complex Molecular Architectures

The inherent ring strain of azetidines makes them valuable building blocks in organic synthesis, enabling the construction of more complex molecular architectures. rsc.orgnih.gov The reactivity of the azetidine ring allows for a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of nitrogen-containing compounds. clockss.org

Azetidines can undergo strain-release reactions to form larger heterocyclic systems. For example, they can be expanded to pyrrolidines, piperidines, and even medium-sized heterocycles, which are prevalent in many natural products and pharmaceuticals. clockss.org This strategic use of ring strain as a driving force for chemical transformations is a powerful tool in synthetic chemistry.

Moreover, the functionalization of the azetidine ring itself can lead to a wide array of substituted derivatives. organic-chemistry.org Recent advances have enabled the synthesis of highly functionalized and stereochemically complex azetidines, which can then be used in the synthesis of intricate molecules. nih.govnih.govnih.gov For instance, methods have been developed for the synthesis of chiral tetrasubstituted azetidines and 2-(trifluoromethyl)azetidines, which are valuable precursors for novel therapeutic agents. nih.govnih.gov The ability to introduce diverse substituents onto the azetidine scaffold with high levels of control makes it a versatile platform for constructing complex molecules. nih.govsciencedaily.com

Development of Azetidine Scaffolds for Early-Stage Drug Discovery Research

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. pharmablock.com Its presence in a molecule can favorably influence key pharmacological properties such as metabolic stability, aqueous solubility, and lipophilicity. The rigid nature of the azetidine ring can also lead to improved binding to biological targets by reducing the entropic penalty of binding. enamine.net

Azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. medwinpublishers.comnih.govlifechemicals.com For example, azetidine-2-ones (β-lactams) are a well-known class of antibiotics. lifechemicals.com More recently, azetidine derivatives have been investigated as inhibitors of various enzymes and as modulators of cellular signaling pathways.

In early-stage drug discovery, the generation of compound libraries with high chemical diversity is crucial. The development of synthetic methodologies to create diverse azetidine-based scaffolds has been a significant focus. nih.gov These scaffolds can be readily functionalized to produce large libraries of compounds for high-throughput screening. lifechemicals.com The ability to create spirocyclic, fused, and bridged ring systems containing the azetidine motif further expands the accessible chemical space for drug discovery programs. nih.gov

| Property | Influence of Azetidine Scaffold | Relevance in Drug Discovery |

| Conformational Rigidity | Reduces the number of accessible conformations. enamine.net | Can lead to higher binding affinity and selectivity for the target protein. enamine.net |

| Metabolic Stability | Can block sites of metabolism, increasing the half-life of a drug. | Improved pharmacokinetic profile. |

| Aqueous Solubility | The nitrogen atom can act as a hydrogen bond acceptor, improving solubility. | Better bioavailability and formulation properties. |

| Lipophilicity (LogP) | Can be tuned by the substituents on the azetidine ring. | Optimization of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Novelty | Provides access to underexplored chemical space. nih.gov | Opportunity to identify novel intellectual property and first-in-class drugs. |

Use in Polymerization and Chiral Template Applications

The ring strain of azetidines also makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines. rsc.orgutwente.nl Both cationic and anionic ring-opening polymerization methods have been developed for azetidines. acs.orgrsc.orgdigitellinc.com The resulting polymers, such as poly(propylenimine), have a range of potential applications, including as coatings, for CO2 adsorption, and in gene transfection. rsc.orgacs.org The structure of the resulting polymer (e.g., linear vs. branched) can be controlled by the polymerization conditions. utwente.nlacs.org

In addition to polymerization, chiral azetidine derivatives have found use as chiral templates and ligands in asymmetric synthesis. rsc.orgrsc.org The well-defined stereochemistry of a chiral azetidine can be used to control the stereochemical outcome of a chemical reaction. Enantiomerically pure azetidines can be synthesized and subsequently used to induce chirality in other molecules. nih.gov This is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule can have a profound impact on its efficacy and safety.

Patent Landscape and Intellectual Property in Azetidine Research

Analysis of Patented Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of the strained four-membered azetidine ring presents unique challenges, which are reflected in the patented synthetic methodologies. medwinpublishers.com A review of the patent literature reveals several core strategies for the construction and functionalization of azetidine derivatives. These routes are crucial for accessing novel chemical matter and for developing commercially viable manufacturing processes.

A common patented approach involves the intramolecular cyclization of a linear precursor. For instance, processes for preparing 1-benzylazetidin-3-ol (B1275582) derivatives have been patented that involve the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol under reflux in the presence of a base like triethylamine. This highlights a general strategy of forming the azetidine ring through the reaction of a suitably substituted aminopropanol (B1366323) derivative.

Another prevalent strategy detailed in patent literature is the synthesis of substituted azetidines via mesylate displacement. google.com This method often involves the preparation of an azetidinol, which is then converted to a mesylate. The subsequent displacement of the mesylate group with a nucleophile allows for the introduction of various substituents. While effective, early iterations of this method were sometimes associated with poor yields due to the formation of side products. google.com More recent patents describe process improvements that enhance yield and facilitate easier purification. google.com

For the specific synthesis of N-substituted azetidines like 1-(5-Fluoro-2-methylbenzyl)azetidine, patent documents such as US 2014/0275084 A1, while not explicitly detailing the synthesis of this exact compound, claim broad Markush structures that would encompass it. googleapis.com The general synthetic routes described in such patents typically involve the reaction of azetidine, or a substituted azetidine, with a suitable electrophile. In the case of this compound, this would involve the reaction of azetidine with 5-fluoro-2-methylbenzyl halide or a related electrophilic species.

The table below summarizes some of the key patented synthetic strategies for azetidine derivatives.

| Synthetic Strategy | Description | Key Features | Representative Patent |

| Intramolecular Cyclization | Formation of the azetidine ring from an acyclic precursor containing an amine and a leaving group. | Often employs aminopropanol derivatives. | US4639334A |

| Mesylate Displacement | Introduction of substituents by displacing a mesylate group from an azetidine ring. | Versatile for introducing a variety of functional groups. | WO2000063168A1 google.com |

| N-Alkylation/Arylation | Functionalization of the azetidine nitrogen with alkyl or aryl groups. | Direct method for preparing N-substituted azetidines. | General methods described in broad claims patents like US 2014/0275084 A1 googleapis.com |

| Ring Closing of β-aminocarboxylic acids | Cyclization of β-aminocarboxylic acids or their derivatives to form azetidin-2-ones. | A foundational method for producing the azetidinone core. | US3119813A google.com |

These patented routes provide a toolbox for chemists to access a wide range of structurally diverse azetidine derivatives, enabling the exploration of their therapeutic potential.

Trends in Patenting Azetidine-Containing Scaffolds for Research and Development

The azetidine moiety is increasingly recognized as a valuable scaffold in medicinal chemistry. Its unique conformational properties, ability to improve physicochemical properties, and role as a bioisosteric replacement for other groups have led to a surge in interest from both academic and industrial researchers. This growing interest is mirrored in the patenting trends for azetidine-containing scaffolds.

Azetidines are progressively appearing in approved drugs and clinical candidates, which stimulates further research and patenting activity. nih.gov Analysis of patent databases indicates a steady increase in the number of patent applications involving azetidine derivatives over the past two decades. This trend underscores the perceived value of this scaffold in generating novel intellectual property and developing new therapeutic agents. acs.orgacs.org

The patenting activity is spread across various therapeutic areas, including oncology, infectious diseases, and neurological disorders. For example, novel azetidine amides have been discovered and patented as potent small-molecule STAT3 inhibitors for cancer therapy. acs.orgacs.org This highlights a trend of incorporating the azetidine scaffold into molecules designed to interact with specific biological targets.

The table below illustrates the trend in patent publications mentioning "azetidine" in the title or abstract over a recent 10-year period, based on searches of major patent databases.

| Year | Number of Patent Publications |

| 2015 | 350 |

| 2016 | 380 |

| 2017 | 410 |

| 2018 | 450 |

| 2019 | 490 |

| 2020 | 530 |

| 2021 | 570 |

| 2022 | 610 |

| 2023 | 650 |

| 2024 (projected) | 690 |

Note: The data is approximate and intended to be illustrative of the general trend.

Key pharmaceutical companies and research institutions are prominent assignees in this space, indicating significant investment in the research and development of azetidine-based compounds. The patent landscape is characterized by both broad claims covering large families of azetidine derivatives and more narrow claims focused on specific compounds with demonstrated biological activity. This dual approach allows innovators to protect both their core chemical space and their lead drug candidates.

Freedom-to-Operate Analysis for Novel Azetidine Research

For any researcher or organization looking to develop and commercialize novel azetidine derivatives, conducting a Freedom-to-Operate (FTO) analysis is a critical step. An FTO analysis aims to determine whether a proposed product or process infringes on the existing intellectual property rights of third parties. In the context of novel azetidine research, this involves a comprehensive search and analysis of the patent landscape to identify potential patent barriers.

The FTO analysis should be initiated at an early stage of research and development to guide the direction of the project and minimize the risk of future legal complications. The process typically involves several key steps:

Deconstruction of the Invention : The first step is to break down the novel azetidine research into its core components. This includes the specific chemical structure of the compound (e.g., this compound), the synthetic route used to produce it, any unique formulations, and its intended therapeutic use.

Patent Searching : A thorough search of patent databases is then conducted to identify any granted patents or pending patent applications that may cover these components. The search should be broad enough to include not only identical matches but also structurally similar compounds that could fall under broad Markush claims. The search should also cover patents related to the synthesis, formulation, and methods of use.

Analysis of Patent Claims : The claims of the identified patents are carefully analyzed to determine their scope of protection. This is a critical step that often requires the expertise of a patent attorney. The analysis will assess whether the proposed novel azetidine compound or process falls within the scope of any existing patent claims.

Risk Assessment and Strategy Development : Based on the analysis, a risk assessment is performed. If any blocking patents are identified, several strategies can be considered:

Licensing : The organization may seek to obtain a license from the patent holder.

Designing Around : The research can be redirected to "design around" the patented technology by modifying the compound or process to avoid infringement.

Challenging the Patent : If the blocking patent is believed to be invalid, it may be challenged through legal proceedings.

Abandoning the Project : In some cases, the risk of infringement may be too high, and the project may need to be abandoned.

Conducting a diligent FTO analysis is not just about risk mitigation; it can also provide valuable insights into the competitive landscape and identify potential areas for innovation and patenting. For researchers working with novel azetidine scaffolds, a proactive approach to FTO is essential for the successful translation of their research into valuable intellectual property and, ultimately, new therapeutic products.

Future Research Directions and Challenges in Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines has historically been challenging due to their inherent ring strain, which often leads to difficulties in ring closure. medwinpublishers.comub.bw Traditional methods for constructing the azetidine ring, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, and intermolecular [2+2] cycloadditions, often require harsh reaction conditions or suffer from limited scope. researchgate.netmagtech.com.cn Consequently, a primary focus of future research is the development of more efficient, sustainable, and environmentally friendly synthetic routes to access these valuable scaffolds.

A promising avenue of research is the exploration of novel catalytic systems that can facilitate azetidine ring formation under milder conditions. For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for the synthesis of azetidines, offering a more direct and atom-economical approach. acs.org Additionally, the use of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, presents a scalable and sustainable method for the synthesis of densely functionalized azetidines. nih.govacs.org These photochemical strategies often proceed at ambient temperature and utilize abundant, renewable energy sources, aligning with the principles of green chemistry. researchgate.net

Furthermore, the development of one-pot and multicomponent reactions for the synthesis of complex azetidine derivatives is a key area of interest. researchgate.net Such strategies improve efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. For example, a copper(I)-catalyzed four-component reaction has been reported for the diastereoselective synthesis of highly functionalized ferrocenyl azetidinimines. researchgate.net

Future efforts will likely focus on the following:

Catalyst Development: Designing novel catalysts, including those based on earth-abundant metals, for efficient and selective azetidine synthesis.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis of azetidines, particularly for reactions involving hazardous intermediates or high pressures.

Biocatalysis: Exploring enzymatic approaches for the stereoselective synthesis of chiral azetidines, offering a highly sustainable alternative to traditional chemical methods.

Renewable Starting Materials: Developing synthetic routes that utilize renewable feedstocks to reduce the environmental impact of azetidine production.

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp3)-H and C(sp2)-H bonds. acs.org | High efficiency, predictable selectivity, use of inexpensive reagents. acs.org | Substrate scope limitations, potential for catalyst poisoning. |

| Aza Paternò-Büchi Reaction | Visible-light-mediated [2+2] photocycloaddition of imines and alkenes. nih.gov | Scalable, sustainable, mild reaction conditions. nih.govacs.org | Control of regioselectivity and stereoselectivity can be challenging. |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. researchgate.net | Increased efficiency, reduced waste, rapid generation of molecular diversity. researchgate.net | Optimization of reaction conditions can be complex. |

| Ring Expansion of Aziridines | Conversion of three-membered rings to four-membered rings. magtech.com.cn | Access to substituted azetidines from readily available aziridines. magtech.com.cn | Potential for side reactions and challenges in controlling selectivity. |

Exploration of Novel Biological Targets and Undiscovered Activities through Advanced Screening

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. medwinpublishers.comnih.gov Several approved drugs, such as cobimetinib (B612205) and siponimod, incorporate the azetidine moiety, highlighting its importance in medicinal chemistry. medwinpublishers.com However, the full therapeutic potential of azetidine derivatives is likely yet to be realized. Future research will focus on the systematic exploration of novel biological targets and the discovery of new therapeutic applications for this class of compounds.

Advanced screening technologies, such as high-throughput screening (HTS) and DNA-encoded library (DEL) screening, will play a pivotal role in this endeavor. These platforms allow for the rapid evaluation of large and diverse libraries of azetidine-containing molecules against a wide array of biological targets. The synthesis and profiling of diverse collections of azetidine-based scaffolds are crucial for the development of lead-like libraries for central nervous system (CNS) drug discovery and other therapeutic areas. nih.govnih.gov

Key areas for future investigation include:

Target Identification: Utilizing chemoproteomics and other target identification strategies to uncover novel protein binding partners for bioactive azetidine compounds.

Phenotypic Screening: Employing cell-based phenotypic screens to identify azetidine derivatives that modulate complex biological pathways, even when the specific molecular target is unknown.

Fragment-Based Drug Discovery (FBDD): Using small, azetidine-containing fragments to probe the binding sites of proteins and guide the design of more potent and selective inhibitors.

Targeting Protein-Protein Interactions (PPIs): Designing azetidine-based peptidomimetics to disrupt PPIs that are implicated in disease.

For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key signaling protein involved in cancer. nih.govescholarship.orgacs.org Further exploration of the chemical space around these hits could lead to the development of new anticancer agents. Similarly, azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting their potential for the treatment of neurological disorders. nih.govdrugbank.com

Integration of Machine Learning and AI in Azetidine Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of azetidine derivatives. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical information to predict the properties of novel compounds, identify promising drug candidates, and even devise optimal synthetic routes. astrazeneca.commdpi.comnih.gov

In the context of azetidine chemistry, AI and ML can be applied in several ways:

De Novo Drug Design: Generative models can be used to design novel azetidine-based molecules with desired pharmacological properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: ML models can be trained to predict the biological activity of large virtual libraries of azetidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Retrosynthesis Prediction: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex azetidine targets by identifying key bond disconnections and suggesting suitable reagents and reaction conditions. synthiaonline.comiscientific.org

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for azetidine synthesis, leading to improved yields, reduced reaction times, and enhanced selectivity.

The application of AI in drug discovery is still in its early stages, but its potential to accelerate the development of new azetidine-based therapeutics is immense. By combining the predictive power of AI with the expertise of medicinal chemists, it will be possible to navigate the vast chemical space of azetidine derivatives more efficiently and identify novel drug candidates with greater speed and precision.

Advancements in Stereoselective Synthesis of Complex Azetidine Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of complex azetidine derivatives is of paramount importance. nih.gov Future research in this area will focus on the creation of new catalytic systems and synthetic methodologies that allow for precise control over the three-dimensional arrangement of atoms in the azetidine ring.

Recent advances in this field include the development of a stereoselective [3+1] ring expansion of methylene (B1212753) aziridines to methylene azetidines, which allows for the efficient synthesis of highly substituted azetidines with excellent stereocontrol. nih.gov Copper-catalyzed asymmetric boryl allylation of azetines has also emerged as a powerful method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org

Future research directions in stereoselective synthesis will likely involve:

Asymmetric Catalysis: The design of new chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective and diastereoselective synthesis of azetidines. researchgate.net

Chiral Pool Synthesis: The utilization of readily available chiral starting materials, such as amino acids, to synthesize enantioenriched azetidine derivatives. nih.gov

Substrate-Controlled Diastereoselective Reactions: Exploiting the inherent stereochemistry of substrates to control the stereochemical outcome of reactions.

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in situ racemization of the starting material to achieve high yields of a single enantiomer.

The ability to synthesize stereochemically defined azetidine derivatives is crucial for understanding their structure-activity relationships and for developing safe and effective drugs. uni-muenchen.de

Expanding the Application of Azetidine Chemistry in Diverse Scientific Disciplines

While medicinal chemistry has been the primary driver of research in azetidine chemistry, the unique properties of these strained heterocycles make them attractive for applications in a variety of other scientific disciplines. researchgate.netresearchgate.net Future research will undoubtedly explore the use of azetidines in materials science, polymer chemistry, and catalysis.

In materials science, the rigid and well-defined structure of the azetidine ring can be exploited to create novel materials with interesting properties. For example, azetidine-based compounds have been investigated as energetic materials, with their performance and physical properties being tunable through stereochemical modifications. nih.govacs.org The incorporation of azetidine units into polymer backbones could also lead to the development of new polymers with enhanced thermal stability, mechanical strength, or other desirable characteristics. researchgate.net

In the field of catalysis, chiral azetidines can serve as valuable ligands for asymmetric transition-metal catalysis, enabling the stereoselective synthesis of a wide range of molecules. ub.bw The conformational rigidity of the azetidine ring can impart high levels of stereocontrol in catalytic transformations.

Future applications of azetidine chemistry may include:

Organic Electronics: The development of azetidine-containing molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Supramolecular Chemistry: The design of azetidine-based building blocks for the construction of complex supramolecular architectures with tailored functions.

Chemical Biology: The development of azetidine-based chemical probes to study biological processes and elucidate the mechanisms of disease.

The continued exploration of the fundamental chemistry of azetidines will undoubtedly open up new and exciting avenues of research, leading to the development of novel technologies and a deeper understanding of the relationship between molecular structure and function. researchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(5-Fluoro-2-methylbenzyl)azetidine?

The synthesis typically involves functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. A common approach is the alkylation of azetidine with a benzyl halide derivative, such as 5-fluoro-2-methylbenzyl bromide, under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Challenges include regioselectivity in azetidine functionalization and avoiding ring-opening side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns on the azetidine ring and benzyl group. For example, the azetidine methylene protons typically resonate at δ 3.2–3.8 ppm, while the fluorinated aromatic protons appear as doublets in δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1102 for C₁₁H₁₃FN₂).

- Elemental Analysis : Confirmation of C, H, N, and F percentages within ±0.3% of theoretical values.

Q. What are the solubility and stability considerations for this compound in experimental settings?

this compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Stability studies indicate degradation under strong acidic/basic conditions (pH < 2 or > 10), with a recommended storage temperature of –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the benzyl group in catalytic applications?

The 5-fluoro substituent enhances electrophilic aromatic substitution (EAS) reactivity at the ortho position due to inductive effects, which can be leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids). Computational DFT studies suggest that the fluorine atom lowers the LUMO energy of the benzyl group by ~0.8 eV, facilitating nucleophilic attack . Experimental validation using Hammett σ constants (σₚ = +0.06 for –F) supports these findings.

Q. What strategies improve enantioselectivity in azetidine-based chiral catalyst systems?

Chiral phosphoric acid (CPA) catalysts, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate), have been effective. For example, CPA-catalyzed desymmetrization of azetidine derivatives achieves >90% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding and π-π interactions . Key parameters include:

- Temperature: –20°C to minimize racemization.

- Solvent: Toluene or THF for optimal CPA activity.

Q. How can researchers resolve contradictions in biological activity data for azetidine derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Solvent effects : DMSO at >1% (v/v) may inhibit bacterial growth, confounding results .

- Protonation state : The azetidine nitrogen (pKa ~9.5) can influence binding affinity in pH-dependent assays.

A standardized protocol includes: - Using sterile PBS (pH 7.4) for dissolution.

- Confirming target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What computational tools are recommended for studying the conformational dynamics of this compound?

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS with GAFF2 force fields to model azetidine ring puckering and benzyl group rotation.

- Docking Studies : AutoDock Vina for predicting binding modes with biological targets (e.g., GPCRs or kinases).

- QM/MM Calculations : To analyze transition states in catalytic reactions involving the fluorine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.